Imidazenil

Catalog No.
S582017
CAS No.
151271-08-8
M.F
C18H12BrFN4O
M. Wt
399.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazenil

CAS Number

151271-08-8

Product Name

Imidazenil

IUPAC Name

6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide

Molecular Formula

C18H12BrFN4O

Molecular Weight

399.2 g/mol

InChI

InChI=1S/C18H12BrFN4O/c19-13-4-2-1-3-11(13)16-12-7-10(20)5-6-14(12)24-9-23-17(18(21)25)15(24)8-22-16/h1-7,9H,8H2,(H2,21,25)

InChI Key

OCJHYHKWUWSHEN-UHFFFAOYSA-N

SMILES

C1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N

Synonyms

6-(2-bromophenyl)-8-fluoro-4-H-imidazo(1,5-a)(1-4)benzodiazepine-3-carboxamide, imidazenil

Canonical SMILES

C1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N

Understanding BZD Pharmacology and Function:

  • Imidazenil serves as a valuable tool to investigate the role of the BZD receptor in various physiological and behavioral processes. Researchers can administer imidazenil to animals and observe the reversal of BZD-induced effects, providing insights into the BZD receptor's involvement in specific functions like:
    • Anxiety: Studies using imidazenil in animal models of anxiety have helped researchers understand the BZD receptor's role in mediating anxiolytic (anxiety-reducing) effects [].
    • Seizures: Imidazenil administration can reverse BZD-induced seizure suppression, shedding light on the BZD receptor's potential involvement in anticonvulsant mechanisms [].
    • Cognition and Memory: Researchers have employed imidazenil to explore the BZD receptor's influence on memory and learning processes.

These studies contribute to a broader understanding of the BZD receptor's function in the nervous system and its potential role in various physiological and behavioral processes.

Studying the Effects of BZD Withdrawal:

  • Imidazenil can be used to precipitate withdrawal symptoms in individuals dependent on BZD medications. This allows researchers to study the withdrawal process in a controlled setting and explore potential treatment strategies for BZD dependence.
  • By administering imidazenil and observing the emergence of withdrawal symptoms, researchers can gain insights into the underlying neurochemical mechanisms of BZD dependence and withdrawal.

This research has the potential to inform the development of more effective treatments for BZD dependence and withdrawal symptoms.

Investigating Potential Therapeutic Applications:

  • Imidazenil's ability to selectively block the BZD receptor has also led to exploration of its potential therapeutic applications in various conditions beyond BZD dependence.
  • Researchers are investigating the possibility of using imidazenil for:
    • Alcohol dependence: Studies suggest imidazenil might help reduce alcohol consumption and craving in individuals with alcohol dependence.
    • Schizophrenia: Imidazenil's potential to modulate specific aspects of the dopaminergic system is being explored in the context of schizophrenia treatment.

Imidazenil is a novel compound belonging to the imidazo-benzodiazepine class, characterized by its unique pharmacological profile. With the molecular formula C18H12BrFN4OC_{18}H_{12}BrFN_{4}O and a molecular weight of approximately 399.216 g/mol, Imidazenil exhibits high intrinsic efficacy and selectivity for specific subtypes of gamma-aminobutyric acid (GABA) A receptors, particularly the α2, α3, and α5 subtypes, while showing low efficacy for α1-containing receptors . This selective action results in its anxiolytic and anticonvulsant properties without the sedative or amnestic effects commonly associated with traditional benzodiazepines .

Imidazenil acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor []. This means it binds to the receptor but produces a weaker response compared to full agonists like diazepam. This partial agonism is believed to be responsible for its anxiolytic and anticonvulsant effects without inducing sedation or amnesia []. The exact mechanism underlying this unique profile is still under investigation.

As Imidazenil is an investigational drug, comprehensive data on its safety profile in humans is not yet available. In-vitro and limited animal studies suggest a good safety profile, with no significant motor impairment or ataxia observed []. However, more research is required to fully assess its safety and potential side effects in humans.

Limitations and Future Directions

Research on Imidazenil is ongoing, and much remains to be elucidated regarding its mechanism of action, long-term effects, and potential for therapeutic application. Future studies should focus on:

  • Detailed characterization of its mechanism of action: Understanding how Imidazenil interacts with the GABA-A receptor to produce its unique effects is crucial for optimizing its therapeutic potential.
  • Clinical trials: Rigorous clinical trials are needed to evaluate the safety and efficacy of Imidazenil for treating anxiety disorders.
  • Development of improved derivatives: Based on the current understanding of Imidazenil's structure-activity relationship, researchers can potentially design derivatives with enhanced anxiolytic properties and reduced side effects.

Imidazenil functions primarily as a positive allosteric modulator of GABA A receptors. It enhances the inhibitory effects of GABA without directly activating the receptor, which distinguishes it from full agonists like diazepam. The compound has been shown to inhibit [^3H]flumazenil binding in mouse cortical membranes with an IC50 value of approximately 0.9 nM, indicating a high affinity for benzodiazepine receptors . Furthermore, it demonstrates an ability to reverse the inhibitory effects of certain substances on GABA A receptor function, showcasing its potential therapeutic applications in conditions involving GABAergic dysfunction.

Imidazenil exhibits significant biological activity with both anxiolytic and anticonvulsant effects. In animal studies, it has been shown to effectively reduce seizure activity induced by various convulsants without causing sedation or dependence . Notably, it has protective effects against neurotoxic agents such as organophosphate nerve agents, enhancing survival rates and reducing neurobehavioral signs in models exposed to these toxins . Additionally, Imidazenil has been noted for its ability to block the sedative effects of other benzodiazepines while retaining anticonvulsant properties .

The synthesis of Imidazenil involves multiple steps typical of organic chemistry procedures for creating complex heterocyclic compounds. While specific synthetic routes are not extensively detailed in the available literature, it generally includes:

  • Formation of the imidazo-benzodiazepine core through cyclization reactions involving appropriate precursors.
  • Introduction of substituents such as bromine and fluorine at specific positions on the benzene rings to enhance receptor selectivity and potency.
  • Purification of the final product using chromatographic techniques to ensure high purity suitable for biological testing.

Imidazenil's unique profile suggests several potential applications:

  • Anxiolytic Treatment: Its ability to reduce anxiety without sedation makes it a candidate for treating anxiety disorders.
  • Anticonvulsant Agent: It may be particularly useful in managing seizures without the risk of tolerance or dependence seen with traditional benzodiazepines.
  • Neuroprotective Agent: Its efficacy against chemical warfare nerve agents indicates potential use in toxicology and emergency medicine settings.
  • Research Tool: Its selective action on GABA A receptor subtypes makes it valuable for studying receptor function and related neurological conditions .

Studies have demonstrated that Imidazenil interacts with various neurotransmitter systems beyond GABA A receptors. For instance, it has been shown to inhibit cocaine-induced locomotor activity and modulate dopamine levels in specific brain regions . Additionally, it effectively antagonizes the effects of other benzodiazepines like lorazepam and bretazenil on GABA A receptor function, indicating its potential as an antidote in cases of benzodiazepine overdose .

Imidazenil shares structural similarities with several other compounds in the benzodiazepine family but stands out due to its unique pharmacological properties. Below is a comparison with some related compounds:

CompoundTypeAnxiolytic EffectAnticonvulsant EffectSedative EffectUnique Feature
ImidazenilImidazo-benzodiazepineYesYesNoneBlocks sedative effects of other benzodiazepines
MidazolamBenzodiazepineYesYesYesStrong sedative properties
FlumazenilBenzodiazepine AntagonistNoNoNoUsed primarily as an antidote
BretazenilImidazo-benzodiazepineYesModerateYesLess selective than Imidazenil

Imidazenil's ability to provide anxiolytic and anticonvulsant effects without sedation or amnesia marks its uniqueness among these compounds, making it a promising candidate for further research and potential therapeutic use .

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

398.01785 g/mol

Monoisotopic Mass

398.01785 g/mol

Heavy Atom Count

25

UNII

7N95V6864R

MeSH Pharmacological Classification

GABA Modulators

Other CAS

151271-08-8

Wikipedia

Imidazenil

Dates

Modify: 2023-08-15

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